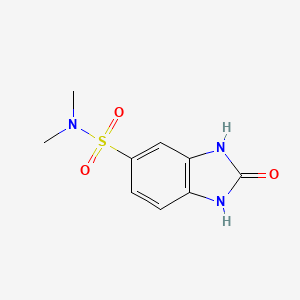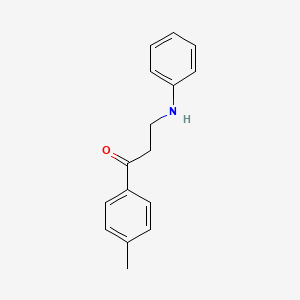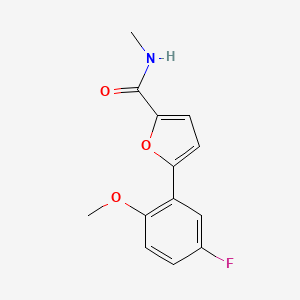![molecular formula C12H15F3N4 B5630422 (3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B5630422.png)
(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, similar to the compound , often involves strategic cyclization reactions and the incorporation of substituents that can define the molecule's functionality and reactivity. A practical approach to synthesizing pyrrolidine derivatives with complex substituents includes asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound with relevance for bioactive molecule construction (Kotian, Lin, El-Kattan, & Chand, 2005). Additionally, the diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed reaction of aldehydes, amines, and cyclopropanediesters highlights a method for constructing pyrrolidine rings with significant stereocontrol, potentially applicable to the synthesis of the compound of interest (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including our compound, is characterized by the presence of a five-membered ring (pyrrolidine) which significantly influences the molecule's chemical behavior and reactivity. The trifluoromethyl group attached to the pyrimidinyl moiety adds to the molecule's electron-withdrawing capabilities, potentially affecting its interaction with biological targets and its overall stability. Detailed structural analysis through methods like X-ray diffraction and NMR spectroscopy can provide insights into the molecule's conformational preferences and electronic properties, as shown in studies of related pyrrolidine and pyrimidine compounds (Smolobochkin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of "(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine" can be influenced by its structural elements. For instance, the cyclopropyl group may participate in ring-opening reactions under specific conditions, while the trifluoromethyl group can enhance the compound's lipophilicity and impact its metabolic stability. The pyrrolidine ring itself is a versatile motif in organic synthesis, capable of engaging in various chemical transformations, including nucleophilic substitution reactions and electrophilic additions (Zhi et al., 2016).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, boiling point, and melting point, are crucial for their practical application in synthesis and drug design. The introduction of a trifluoromethyl group and a cyclopropyl ring can significantly alter these properties, potentially enhancing the compound's solubility in organic solvents and its thermal stability. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these physical characteristics.
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and its redox behavior, are pivotal in dictating its utility in chemical syntheses and potential biological applications. The pyrimidinyl moiety, in particular, may engage in hydrogen bonding and pi-pi interactions, influencing the compound's binding affinity to biological targets. Studies on related molecules underscore the importance of these interactions in defining the compound's chemical profile and its interaction with enzymes and receptors (Chen & Shi, 2008).
属性
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)10-3-4-17-11(18-10)19-5-8(7-1-2-7)9(16)6-19/h3-4,7-9H,1-2,5-6,16H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAATPHTDXLPOA-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)

![7-chloro-1-methyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5630366.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)

![3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5630390.png)
![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)
![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5630429.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)